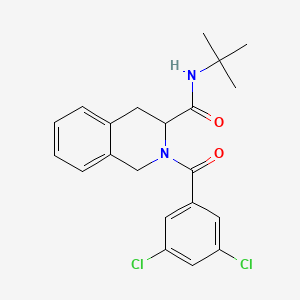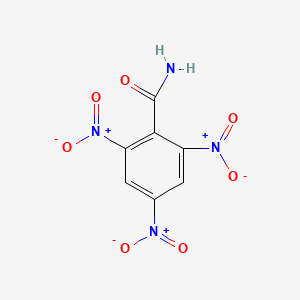![molecular formula C15H15N3O5S2 B2934015 Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate CAS No. 1797696-86-6](/img/structure/B2934015.png)
Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole and thiazole are both five-membered heterocyclic compounds. Isoxazole contains one oxygen atom and one nitrogen atom at adjacent positions . Thiazole, on the other hand, contains one sulfur atom and one nitrogen atom . Both of these compounds are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The isoxazole ring also has a similar structure .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Some thiazole derivatives have shown significant analgesic (pain-relieving) activities . They could potentially be used in the development of new analgesic drugs .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This makes them potential candidates for the development of drugs to treat conditions characterized by inflammation .
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, making them potentially useful in combating various bacterial infections .
Antifungal Activity
Certain thiazole derivatives have shown antifungal activities . They could potentially be used in the treatment of fungal infections .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This suggests potential applications in the treatment of viral infections .
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective effects . This suggests they could potentially be used in the treatment of neurodegenerative diseases .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . This suggests they could potentially be used in the treatment of cancer .
Direcciones Futuras
The development of new synthetic strategies and designing of new isoxazole and thiazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and thiazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their versatile nature . The interaction with these targets leads to changes in cellular processes, resulting in the observed biological activities.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility and other physical properties can influence its bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
ethyl 2-[2-(1,2-benzoxazol-3-ylmethylsulfonylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-2-22-14(19)7-10-8-24-15(16-10)18-25(20,21)9-12-11-5-3-4-6-13(11)23-17-12/h3-6,8H,2,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPXFAFNZCBVDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![2-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]acetamide](/img/structure/B2933935.png)
![N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B2933936.png)
![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)

![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
![[2-(2-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2933940.png)
![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)



